8-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-12-10(6-7-14-8)9-4-3-5-11(16-2)13(9)15-12/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKIFIATSFTXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 8 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole
Strategies for the De Novo Synthesis of the Pyrido[3,4-b]indole Scaffold
The construction of the fundamental pyrido[3,4-b]indole ring system can be achieved through several powerful synthetic reactions. These methods provide access to a diverse range of β-carboline derivatives.
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and their tetrahydro derivatives. wikipedia.orgmdpi.com This reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or a derivative, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org The driving force of this reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich indole (B1671886) ring. wikipedia.org
The classic Pictet-Spengler reaction often requires heating and a protic acid catalyst. wikipedia.org However, numerous variants have been developed to improve yields and expand the substrate scope, including carrying out the reaction in aprotic media or even without an acid catalyst. wikipedia.org For instance, the reaction of tryptamine with various aldehydes has been successfully conducted in water, offering a more environmentally friendly approach. nih.gov
Asymmetric Pictet-Spengler reactions have also been developed to produce chiral tetrahydro-β-carbolines. nih.govrsc.org These methods often employ chiral auxiliaries or catalysts, such as chiral Brønsted acids, to control the stereochemistry of the newly formed chiral center at the C-1 position. wikipedia.org Biocatalytic approaches using enzymes like strictosidine (B192452) synthase have also been explored for the stereoselective synthesis of these compounds. nih.gov
A modification of the Pictet-Spengler reaction involves the use of N-acyliminium ions. Acylation of the intermediate iminium ion generates a highly reactive N-acyliminium species that can cyclize under milder conditions with a broader range of aromatic systems. wikipedia.org This strategy has been successfully applied to the synthesis of complex molecules like Tadalafil. wikipedia.org
The following table provides examples of different aldehydes used in the Pictet-Spengler reaction with tryptamine and the resulting products.
Electrocyclic reactions provide a powerful and often stereospecific method for the formation of ring systems. In the context of pyrido[3,4-b]indole synthesis, 6π-electrocyclization reactions are particularly relevant. acs.orgnih.gov These reactions involve the thermally or photochemically induced cyclization of a conjugated triene system to form a cyclohexadiene, which can then be aromatized to the final pyridine (B92270) ring.
One approach involves the thermal cyclization of N-Boc-3-indolyl alkenyl oxime O-methyl ethers. acs.org Heating these precursors leads to the loss of the Boc protecting group and subsequent 6π-electrocyclization to form the α-carboline (pyrido[2,3-b]indole) ring system after elimination of methanol. acs.org While this example leads to the isomeric α-carboline, similar strategies can be envisioned for the synthesis of β-carbolines.
Aza-electrocyclic reactions are a related class of pericyclic reactions where one or more carbon atoms in the conjugated system are replaced by nitrogen. acs.orgacs.orgdocumentsdelivered.com A tandem aza-Wittig/6π-electrocyclization process has been developed for the synthesis of 1,6-dihydropyridines. acs.org This strategy involves the in-situ generation of an aza-hexatriene via an aza-Wittig reaction, which then undergoes a 6π-electrocyclization to form the dihydropyridine (B1217469) ring. acs.org
More recently, a microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles has been demonstrated for the synthesis of the β-carboline scaffold. mdpi.com This method offers a route to diversely substituted β-carbolines under relatively mild conditions. mdpi.com
Manganese dioxide (MnO₂) is a versatile and mild oxidizing agent that has found significant application in the synthesis of β-carbolines. nih.govorganic-chemistry.org One-pot procedures have been developed where MnO₂ mediates multiple steps in the reaction cascade. nih.gov
A notable example is the one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate. nih.gov In this process, MnO₂ first oxidizes an activated alcohol to the corresponding aldehyde. This aldehyde then condenses with tryptamine to form an imine, which undergoes a Pictet-Spengler cyclization to a tetrahydro-β-carboline intermediate. Finally, MnO₂ promotes the oxidative aromatization of this intermediate to the fully aromatic β-carboline. nih.gov This elegant cascade process combines at least three operational steps into a single reaction. nih.gov
More recently, a manganese-catalyzed oxidative Pictet-Spengler reaction has been reported for the synthesis of tetrahydro-β-carbolines. nih.gov This method utilizes a catalytic amount of a manganese complex and a weak base to achieve the dehydrogenative coupling of alcohols with tryptamines under mild conditions. nih.gov This approach has been successfully applied to the synthesis of the natural products harman (B1672943), harmaline (B1672942), and harmine (B1663883). nih.gov
Targeted Synthesis of 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole and its Analogues
The synthesis of the specific target molecule, this compound, requires the introduction of a methoxy (B1213986) group at the C-8 position of the indole ring and a methyl group at the C-1 position of the pyridine ring.
The introduction of a methoxy group onto the β-carboline scaffold can be achieved either by starting with a pre-functionalized indole precursor or by functionalizing the β-carboline core at a later stage.
The most straightforward approach is to utilize a tryptamine derivative that already contains a methoxy group at the corresponding position. For the synthesis of this compound, this would involve starting with 6-methoxytryptamine (B1360108). The Pictet-Spengler reaction of 6-methoxytryptamine with an appropriate aldehyde or its equivalent would directly lead to the desired 8-methoxy-substituted β-carboline skeleton. The compound 6-methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole is a commercially available compound that can serve as a precursor. sigmaaldrich.com
Studies on structure-activity relationships of 1-aryl-β-carbolines have shown that a 6-methoxy substituent on the β-carboline core can be important for biological activity. acs.org In these studies, the methoxy group was incorporated by using the appropriately substituted tryptamine in the initial synthetic steps. acs.org
The following table illustrates the use of substituted tryptamines in the synthesis of methoxy-substituted β-carbolines.
The introduction of a methyl group at the C-1 position of the β-carboline ring is typically achieved by using a methyl-containing aldehyde or ketone in the Pictet-Spengler reaction. For the synthesis of 1-methyl-β-carbolines, acetaldehyde (B116499) or a synthetic equivalent is the common choice. The reaction of tryptamine with acetaldehyde, followed by oxidation, yields harman (1-methyl-9H-pyrido[3,4-b]indole). nist.gov
N-methylation at the indole nitrogen (position 9) can be accomplished using various methylating agents. rsc.orgnih.gov Common reagents for this transformation include methyl iodide or methyl trifluoromethanesulfonate. nih.gov It has been observed that N(9)-methylation can enhance the photosensitizing properties of β-carbolines. rsc.org
The relative reactivity of the different nitrogen atoms in the β-carboline system can influence the outcome of methylation reactions. Studies on manzamine A, a complex β-carboline alkaloid, have shown that methylation can occur at the pyridine nitrogen as well as the indole nitrogen, depending on the reaction conditions and the specific methylating agent used. nih.gov
Advanced Chemical Modifications for Structure-Activity Relationship Studies
The exploration of the chemical space around the this compound nucleus is driven by the need to understand how specific structural changes influence its properties. Modifications are systematically introduced to probe interactions with biological targets and to modulate physicochemical characteristics.
Substituent Derivatization at C-1 of the Pyrido[3,4-b]indole Core
The C-1 position of the pyrido[3,4-b]indole scaffold is a common site for introducing structural diversity. While the parent compound features a methyl group, various synthetic strategies allow for the installation of a wide range of substituents.
One prominent method for functionalizing the C-1 position involves the Pictet-Spengler reaction. This reaction typically condenses a tryptamine derivative (in this case, 6-methoxy-tryptamine) with an appropriate aldehyde or α-keto acid. The choice of the carbonyl component directly determines the substituent at the C-1 position of the resulting tetrahydro-β-carboline, which can then be aromatized to the pyrido[3,4-b]indole.
A manganese dioxide-mediated one-pot method has been developed for the synthesis of β-carbolines, which involves an initial alcohol oxidation, followed by a Pictet-Spengler cyclization and a subsequent oxidative aromatization. nih.gov This process allows for the creation of analogues with varied C-1 substituents. For instance, using L-tryptophan as a starting material, reaction with different aldehydes can yield various 1-substituted-9H-pyrido[3,4-b]indole-3-carboxylic acids. nih.gov These can then be further modified.
| Starting Materials | Reagents | C-1 Substituent | Product Type | Reference |
| Activated Alcohol & Tryptamine derivative | Manganese Dioxide | Ester (e.g., -COOCH3) | Methyl 9H-pyrido[3,4-b]indole-1-carboxylate | nih.gov |
| L-tryptophan & Various Aldehydes | N/A (Pictet-Spengler) | Varied (Alkyl, Aryl) | 1-Substituted-tetrahydro-β-carboline | nih.gov |
Modifications at the Pyrido Ring (e.g., C-3 substitution)
The C-3 position of the pyrido[3,4-b]indole ring offers another valuable handle for chemical modification. A variety of substituents can be introduced at this position, significantly altering the molecule's electronic and steric profile.
A key precursor for C-3 functionalization is 3-formyl-9H-pyrido[3,4-b]indole. nih.govbeilstein-journals.org This aldehyde can be synthesized from the corresponding C-3 carboxylic acid ester, which is reduced to an alcohol and then oxidized. nih.gov The resulting 3-formyl derivative is a versatile intermediate for reactions such as the Morita–Baylis–Hillman (MBH) reaction. nih.govbeilstein-journals.org The MBH reaction of 3-formyl-β-carbolines with various activated alkenes (like acrylates and acrylonitrile) in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) yields highly functionalized C-3 adducts. nih.gov These adducts contain hydroxyl and electron-withdrawing groups, providing further points for diversification. nih.gov
Furthermore, a two-step method has been developed for synthesizing 3-substituted-9H-pyrido[3,4-b]indol-1(2H)-one derivatives from 3-substituted β-carbolines. nih.govresearchgate.net This process involves N-oxidation of the pyridine ring followed by a rearrangement in acetic anhydride (B1165640) and subsequent hydrolysis, allowing for the introduction of various electron-withdrawing or electron-rich substituents at the C-3 position. nih.govresearchgate.net
| Precursor | Reaction Type | Reagents | Resulting C-3 Modification | Reference |
| 3-Formyl-9H-pyrido[3,4-b]indole | Morita-Baylis-Hillman | Acrylates, Acrylonitrile, DABCO | Substituted allyl alcohols | nih.govbeilstein-journals.org |
| 3-Substituted β-carboline | N-Oxidation/Rearrangement | m-CPBA, Acetic Anhydride, NaOH | Keto group at C-1, varied C-3 substituent | nih.govresearchgate.net |
Indole Nitrogen (N-9) Functionalization and its Impact on Chemical Reactivity
The indole nitrogen (N-9) of the pyrido[3,4-b]indole core is a nucleophilic center that can be readily functionalized, typically through alkylation or acylation. Modification at this position can have a significant impact on the reactivity of other parts of the molecule, such as the C-3 position.
Studies have shown that N-9 substitution can influence the course of reactions at other sites. For example, during the Morita-Baylis-Hillman reaction with 3-formyl-β-carbolines, it was observed that the unsubstituted N-9 could participate in a Michael addition reaction with the activated alkene. nih.gov To investigate the electronic effect of N-9 functionalization, an N-ethyl derivative was prepared. This N-9 ethylated compound showed a greater affinity for the C-C bond-forming MBH transformation compared to its N-9 unsubstituted counterpart, highlighting the influence of the indole nitrogen on the reactivity of the pyrido ring system. nih.govbeilstein-journals.org
| Position | Modification | Observation | Impact on Reactivity | Reference |
| N-9 | Unsubstituted (N-H) | Michael addition at N-9 observed during MBH reaction | Competes with desired C-3 reaction | nih.gov |
| N-9 | Ethylation (N-Et) | Enhanced rate of MBH reaction at C-3 | Increased affinity for C-C bond formation | nih.govbeilstein-journals.org |
Alterations of the Methoxy Group at Position 8 (or C-7/C-6 analogues)
The synthesis of these analogues typically starts from the appropriately substituted tryptophan or tryptamine precursor (e.g., 5-methoxytryptamine (B125070) or 6-methoxytryptamine) which then undergoes a Pictet-Spengler reaction. epa.gov The methoxy group itself can be a site for modification, such as demethylation to the corresponding phenol, which can then be re-alkylated or otherwise functionalized to produce a library of ether analogues. The electronic effects of the methoxy group's position (C-6, C-7, or C-8) can influence the reactivity of the entire ring system, including the ease of electrophilic substitution on the indole ring and the nucleophilicity of the pyridine nitrogen.
| Analogue Name | CAS Number | Position of Methoxy Group | Molecular Formula | Reference |
| Harmine | 442-51-3 | C-7 | C13H12N2O | sigmaaldrich.com |
| 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole | 3589-72-8 | C-6 | C13H12N2O | nist.gov |
| 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole | 20315-68-8 | C-6 (Tetrahydro) | C12H14N2O | sigmaaldrich.com |
| Harmaline (Dihydroharmine) | 304-21-2 | C-7 (Dihydro) | C13H14N2O | epa.gov |
Preclinical Biological Activity Spectrum of 8 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole and Its Derivatives
Investigations into Antineoplastic Efficacy
The pyrido[3,4-b]indole scaffold, also known as a β-carboline, is a core structure in many biologically active alkaloids and synthetic compounds. beilstein-journals.org Research into derivatives of this structure has revealed a spectrum of anticancer activities.
The position of substituents on the pyrido[3,4-b]indole ring system is critical for antiproliferative activity. While data specifically for the 8-methoxy-1-methyl derivative is limited, studies on closely related analogs highlight the importance of the methoxy (B1213986) group's placement.
In a study of pyrazino[1,2-a]indoles, a related heterocyclic system, the derivative with a methoxy group at the 8-position was identified as a potent and selective antiproliferative agent against the human chronic myelogenous leukemia K562 cell line. nih.govnih.gov Moving the methoxy group to the 6- or 7-position resulted in inactive compounds, underscoring the strategic importance of the C-8 position for activity in that specific scaffold. nih.govnih.gov However, this compound showed significantly less activity against other cancer cell lines, including murine leukemia (L1210), murine mammary carcinoma (FM3A), human T-lymphoblastoid (Molt/4 and CEM), and human cervical carcinoma (HeLa) cells. nih.gov
Conversely, in a series of 1-substituted-9H-pyrido[3,4-b]indoles, a derivative with a methoxy group at the C-6 position and a naphthyl group at the C-1 position (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) demonstrated potent, broad-spectrum anticancer activity. nih.govresearchgate.netnih.gov This compound exhibited IC₅₀ values in the nanomolar range against aggressive cancers, including triple-negative breast cancer and metastatic pancreatic cancer. nih.govlongdom.org
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 8-methoxypyrazino[1,2-a]indole | K562 | Human Chronic Myelogenous Leukemia | Potent (specific value not stated) | nih.govnih.gov |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MDA-MB-468 | Triple-Negative Breast Cancer | 0.08 | nih.govlongdom.org |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | HCT116 | Colon Cancer | 0.13 | nih.govlongdom.org |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | A375 | Melanoma | 0.13 | nih.govlongdom.org |
| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | MIA PaCa-2 | Pancreatic Cancer | 0.23 | longdom.org |
A key mechanism of action for the anticancer effects of some pyrido[3,4-b]indole derivatives is the disruption of the cell cycle. The series of potent 6-methoxy-pyrido[3,4-b]indole derivatives was found to induce a strong and selective cell cycle arrest at the G2/M phase in cancer cells. nih.govresearchgate.netnih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Similarly, other indole (B1671886) derivatives designed as tubulin polymerization inhibitors have also been shown to arrest over 80% of HeLa cells in the G2/M phase of the cell cycle, leading to a stable block of mitotic progression that is followed by cell death. nih.gov
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research on β-carboline alkaloids demonstrates their ability to trigger this process through various cellular pathways. The related 7-methoxy isomer, harmine (B1663883), has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov Its pro-apoptotic activity involves the upregulation of Bax, p53, Caspase-3, and Caspase-9, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Harmine also upregulates Caspase-8 and Bid, confirming its engagement with the extrinsic pathway. nih.gov
Other related indole compounds have shown similar mechanisms. Harmol, another β-carboline, induces apoptosis in human lung carcinoma cells through a pathway dependent on Caspase-8 activation. researchgate.net In prostate cancer cells, the indole alkaloid Hapalindole H was found to induce apoptosis by disrupting the mitochondrial membrane and activating the intrinsic pathway. nih.gov The heterocyclic amine Trp-P-1, which shares a structural resemblance, also drives apoptosis primarily through a Caspase-8-mediated pathway involving Bid, with a secondary contribution from a p53/NF-κB-mediated pathway that involves Bax and Caspase-9. researchgate.net
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.com Targeting this process is a valid strategy in cancer therapy. mdpi.com Studies on harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) have demonstrated its anti-angiogenic properties. nih.gov Research showed that harmine could suppress the expression of Vascular Endothelial Growth Factor (VEGF) in breast cancer. nih.gov Further studies using harmine-loaded nanoparticles confirmed a significant, concentration-dependent inhibition of in vivo angiogenesis, with a corresponding reduction in the expression of genes for VEGF and its receptor (VEGF-R). nih.gov
Neurobiological Activity and Central Nervous System Interactions
β-carboline alkaloids are well-known for their neuroactive properties, largely stemming from their interaction with key enzymes in the brain, such as monoamine oxidase (MAO). nih.govresearchgate.net
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of neurotransmitters like serotonin (B10506) and noradrenaline. nih.gov It exists in two isoforms, MAO-A and MAO-B. nih.gov Selective inhibition of these isoforms is a target for treating various neurological and psychiatric conditions. nih.govnih.gov
Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) is a well-characterized, potent, and reversible inhibitor of MAO-A. nih.gov It shows high selectivity for MAO-A, with an inhibition constant (Kᵢ) of 5 nM and an IC₅₀ of 16 nM for this isoform. nih.gov In contrast, its inhibitory effect on MAO-B is significantly weaker, with inhibition only occurring at concentrations greater than 1 µM. nih.gov This selectivity makes radiolabeled [¹¹C]harmine a valuable tool for imaging MAO-A distribution in the brain using positron emission tomography (PET). nih.gov The parent compound, harmane (1-methyl-9H-pyrido[3,4-b]indole), which lacks the methoxy group, is also known to be a potent neurotoxin with effects on the MAO system and has been found in elevated concentrations in patients with Parkinson's disease and essential tremor. researchgate.netnih.gov
| Compound | Target | Inhibition Value | Selectivity | Source |
|---|---|---|---|---|
| Harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole) | MAO-A | IC₅₀ = 16 nM; Kᵢ = 5 nM | Highly selective for MAO-A | nih.gov |
| MAO-B | IC₅₀ > 1000 nM |
Interactions with Neurotransmitter Receptors (e.g., Dopamine (B1211576) Receptors, Serotonin Receptors)
Harmine and its structural analogs, belonging to the β-carboline family, are recognized for their interactions with key neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems. biorxiv.org The primary mechanism underlying many of harmine's neuroactive effects is its potent and reversible inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. nih.govbiorxiv.org By inhibiting MAO-A, harmine effectively increases the synaptic concentration of these neurotransmitters. biorxiv.org
Beyond MAO inhibition, research indicates direct interactions with neurotransmitter receptors. An in silico study using molecular docking predicted that several alkaloids from Peganum harmala, including harmine, have the potential to act as dopamine receptor antagonists. Harmaline (B1672942), a close derivative of harmine, has also been studied for its interactions with serotonin receptors. nih.gov The antidepressant effects of harmine are thought to be mediated not only through MAO-A inhibition but also via its activity at the serotonin 5-HT2A receptor. nih.gov
Table 1: Interaction of Harmine with Neurotransmitter-Related Enzymes This table is interactive. You can sort and filter the data.
| Compound | Target | Activity | Ki Value (µM) | Inhibition Type |
|---|---|---|---|---|
| Harmine | Monoamine Oxidase A (MAO-A) | Inhibition | - | Reversible |
| Harmine | Monoamine Oxidase B (MAO-B) | Inhibition | - | - |
| Harmine | CYP3A4 | Inhibition | 16.76 | Noncompetitive |
Data sourced from multiple preclinical studies. biorxiv.orgsci-hub.se
Neuroprotective Effects in Cellular Models
Harmine has demonstrated significant neuroprotective properties in various in vitro cellular models. Studies using human brain organoids derived from induced pluripotent stem cells (iPSCs) have shown that harmine treatment can upregulate proteins associated with the neurotrophin signaling pathway, synaptic vesicle cycling, and antioxidant functions. biorxiv.orgbiorxiv.org Specifically, a 24-hour treatment was found to increase the expression of the protein Akt and phosphorylated CREB (pCREB), key molecules in cell survival and neuroplasticity. biorxiv.orgbiorxiv.org
In cultures of human neural progenitor cells (hNPCs), harmine was observed to stimulate cell proliferation, increasing the pool of dividing cells. peerj.com This effect is potentially linked to its inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase involved in regulating cell proliferation and brain development. biorxiv.orgpeerj.com Further research in hippocampal cell cultures has shown that harmine administration can reduce excitotoxicity, inflammation, and oxidative stress. nih.gov The proposed mechanisms for these neuroprotective effects include the inhibition of acetylcholinesterase (AChE), reduction of pro-inflammatory factors, and prevention of Tau protein hyperphosphorylation. researchgate.net
Table 2: Observed Neuroprotective Effects of Harmine in Cellular Models This table is interactive. You can sort and filter the data.
| Cellular Model | Effect of Harmine Treatment | Associated Pathway/Mechanism |
|---|---|---|
| Human Brain Organoids | Upregulation of synaptic & neurotrophin-related proteins | Neurotrophin Signaling |
| Human Brain Organoids | Increased Akt and pCREB levels | Akt/CREB Pathway |
| Human Neural Progenitor Cells | Increased proliferation of hNPCs | DYRK1A Inhibition |
| Hippocampal Cell Cultures | Reduced excitotoxicity and oxidative stress | Glutamate Transporter Upregulation, Antioxidant Effects |
| Various Neuronal Cells | Inhibition of Tau hyperphosphorylation | DYRK1A, GSK-3β Inhibition |
Findings compiled from in vitro studies on human and animal-derived neural cells. nih.govbiorxiv.orgbiorxiv.orgpeerj.comresearchgate.net
Antidepressant-like Activities in Preclinical Models
The potential antidepressant effects of harmine are evaluated in preclinical rodent models using behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). researchgate.netnih.govnih.gov In these tests, an antidepressant-like effect is characterized by a reduction in the duration of immobility, which is interpreted as an active coping behavior. nih.govresearchgate.net The antidepressant activity of harmine is largely attributed to its ability to inhibit MAO-A, thereby increasing levels of serotonin and other monoamines in the brain. biorxiv.org Additionally, its capacity to stimulate neurogenesis and modulate neurotrophic factor signaling, such as increasing brain-derived neurotrophic factor (BDNF) levels, is believed to contribute significantly to its antidepressant-like profile. nih.gov While many studies confirm the antidepressant-like effects of ayahuasca, of which harmine is a major component, specific quantitative data from FST and TST studies on isolated harmine are a focus of ongoing research. biorxiv.org
Antimicrobial and Antiparasitic Research
Beyond its neurobiological activities, the 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole scaffold has been a foundation for developing agents with antimicrobial and antiparasitic properties.
Antifungal Activity
Harmine and its derivatives have been shown to possess notable antifungal activity against a range of fungal species, including significant plant pathogens. frontiersin.orgmdpi.com Research has demonstrated that harmine is effective against fungi such as Fusarium oxysporum and Rhizoctonia solani. The minimum inhibitory concentrations (MICs) of harmine against various bacteria and fungi have been established, with values against several Bacillus and Staphylococcus species recorded at 100 μg/mL. nih.gov The mechanisms of action are thought to involve the induction of reactive oxygen species (ROS), damage to the cell membrane, and interference with DNA synthesis within the fungal cells. researchgate.net
Table 3: Antifungal Activity of Harmine This table is interactive. You can sort and filter the data.
| Fungus/Bacterium | Activity Metric | Result |
|---|---|---|
| Bacillus pumilus | MIC | 100 µg/mL |
| Bacillus subtilis | MIC | 100 µg/mL |
| Sarcina lutea | MIC | 100 µg/mL |
MIC (Minimum Inhibitory Concentration) values determined by broth incorporation method. nih.gov
Antileishmanial Activity
Derivatives of the 9H-pyrido[3,4-b]indole structure have been synthesized and evaluated as potential treatments for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. aablocks.com A series of piperazinyl-β-carboline-3-carboxamide derivatives based on the 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole scaffold showed potent activity. nih.gov Certain compounds displayed significant inhibition of both the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania infantum and Leishmania donovani. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions at specific positions, such as a methoxy group at the para position of the phenyl ring, were favorable for activity. nih.gov
Table 4: Antileishmanial Activity of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Parasite Species | Form | EC₅₀ (µM) |
|---|---|---|---|
| 7d | L. infantum | Promastigote | 1.59 |
| 7d | L. infantum | Amastigote | 1.4 |
| 7g | L. infantum | Promastigote | 1.47 |
| 7g | L. infantum | Amastigote | 1.9 |
| 7d | L. donovani | Promastigote | 0.91 |
| 7d | L. donovani | Axenic Amastigote | 0.9 |
EC₅₀ (Half maximal effective concentration) values from in vitro assays. nih.gov
Antifilarial Activity
Research into treatments for filariasis, a parasitic disease caused by filarial nematodes, has explored substituted 9H-pyrido[3,4-b]indoles as a promising chemical scaffold. nih.gov Specifically, 1,3-disubstituted derivatives have been evaluated for their ability to kill adult worms (macrofilaricidal activity) and their larvae (microfilaricidal activity). nih.gov In preclinical studies using rodent models infected with Acanthocheilonema viteae and Litomosoides carinii, several derivatives demonstrated high efficacy. nih.gov SAR studies revealed that having a carbomethoxy group at position-3 and an aryl group at position-1 of the β-carboline ring enhanced antifilarial activity. nih.gov One derivative, 1-(4-chlorophenyl)-3-(hydroxymethyl)-9H-pyrido[3,4-b]indole (5a), was particularly effective against L. carinii and Brugia malayi. nih.gov
Table 5: In Vivo Antifilarial Activity of 9H-pyrido[3,4-b]indole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Filarial Species | Activity Type | Result |
|---|---|---|---|
| 4c | A. viteae | Adulticidal | Highest Activity |
| 3a | A. viteae | Microfilaricidal | Highest Activity |
| 5a | L. carinii | Macrofilaricidal | Highly Active |
Activity observed in rodent models (e.g., cotton rats, mastomys). nih.gov
Antiplasmodial Activity
The β-carboline alkaloid this compound, commonly known as harmine, has demonstrated notable antiplasmodial properties in preclinical studies. Research indicates that harmine exhibits moderate in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govbiorxiv.orgbiorxiv.org The mechanism behind this activity is multifaceted. Studies have revealed that harmine targets the parasite's heat shock protein 90 (PfHsp90), a chaperone protein crucial for the parasite's survival. nih.gov Furthermore, recent in silico and in vitro investigations suggest that harmine and its derivative harmaline can inhibit protein kinase 4 (PK4), an enzyme essential for the parasite's life cycle. biorxiv.orgbiorxiv.org This inhibition is believed to be effective against both the blood stage growth and the transmission of the parasite. biorxiv.orgbiorxiv.org
An important aspect of harmine's antiplasmodial potential is its ability to work synergistically with established antimalarial drugs. When combined with chloroquine (B1663885) or artemisinin, harmine's efficacy is enhanced. nih.gov This synergistic relationship could be pivotal in developing new therapeutic strategies to combat drug-resistant malaria strains. biorxiv.orgbiorxiv.orgnih.gov In a mouse model of malaria, harmine potentiated the effect of chloroquine without showing significant toxicity at the administered doses. nih.gov
| Compound Combination | Sum Fractional Inhibitory Concentration (∑FIC50) | Interpretation |
|---|---|---|
| Harmine + Chloroquine | 0.08 | Synergistic |
Other Biological Activities under Preclinical Investigation
Harmine has been the subject of extensive research for its anti-inflammatory properties. nih.govresearchgate.netopen-foundation.org Studies have shown that it can inhibit the expression of multiple inflammatory mediators that are induced by various toll-like receptor (TLR) agonists. nih.govelsevierpure.com The anti-inflammatory mechanism of harmine is primarily attributed to its ability to suppress the NF-κB (nuclear factor-kappa B) signaling pathway. researchgate.netopen-foundation.orgnih.gov Harmine has been observed to inhibit the transactivity and nuclear translocation of NF-κB in mouse macrophage cells. researchgate.netopen-foundation.orgnih.gov
The compound's inhibitory action extends to several key inflammatory molecules. In both in vitro and in vivo models, harmine has been shown to reduce the levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govopen-foundation.orgelsevierpure.comnih.gov Beyond the NF-κB pathway, harmine also modulates other signaling molecules, including the inhibition of AP-1 activity through the modulation of JNK and the inhibition of STAT1 phosphorylation. nih.govelsevierpure.com These findings collectively suggest that harmine is a potent modulator of inflammatory responses. nih.gov
| Mediator | Signaling Pathway Modulated | Reference |
|---|---|---|
| iNOS | NF-κB, STAT1 | nih.govelsevierpure.com |
| COX-2 | NF-κB | nih.govelsevierpure.com |
| TNF-α | NF-κB | nih.govopen-foundation.orgelsevierpure.comnih.gov |
| IL-1β | NF-κB | open-foundation.orgnih.gov |
| IL-6 | NF-κB | nih.govopen-foundation.orgelsevierpure.comnih.gov |
| IL-12 | NF-κB | nih.govelsevierpure.com |
The derivatives of this compound, such as harmaline and harmane, have been found to modulate the activity of voltage-gated ion channels. nih.govnih.gov In studies using cultured dorsal root ganglion neurons from rats, both harmaline and harmane were shown to reduce voltage-activated calcium (ICa(V)), sodium (INa(V)), and potassium (IK(V)) channel currents in a concentration-dependent manner. nih.govnih.gov The inhibitory effect was most pronounced on the sustained L- and N-type calcium channel currents (ICa(L+N)). nih.govnih.gov This modulation of ion channel activity may be related to some of the neuroprotective effects observed for these compounds. nih.govnih.gov
| Compound | IC50 (µM) |
|---|---|
| Harmaline | 100.6 |
| Harmane | 75.8 |
In the context of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a different class of derivatives sharing the pyrido[3,4-b]indole scaffold has been investigated. escholarship.org Specifically, spiro[piperidine-4,1-pyrido[3,4-b]indole] compounds have been identified as 'co-potentiators'. escholarship.org These molecules act synergistically with existing CFTR potentiators, such as ivacaftor (B1684365) (VX-770), to restore the function of certain minimal function CFTR mutants. escholarship.org Structure-activity relationship studies led to the development of analogs with nanomolar potency, representing a significant improvement over the initial compounds identified in screens. escholarship.org This line of research highlights the potential of the pyrido[3,4-b]indole scaffold in developing new therapeutic agents for cystic fibrosis. escholarship.org
Mechanistic Elucidation of Action for 8 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole Derivatives
Molecular Target Identification and Validation
The biological activities of pyrido[3,4-b]indole derivatives are rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors, thereby initiating a cascade of cellular events.
Derivatives of 9H-pyrido[3,4-b]indole have been identified as potent inhibitors of several key enzymes implicated in cellular regulation and disease, notably Mouse double minute 2 homolog (MDM2) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).
Through high-throughput virtual screening and structure-based design, a class of pyrido[b]indole derivatives has been identified as potent and selective MDM2 inhibitors. nih.gov One such derivative, SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole), binds directly to the MDM2 protein, leading to the inhibition of MDM2 expression and the promotion of its autoubiquitination and subsequent degradation by the proteasome. nih.gov Computational docking studies suggest that the N9 hydrogen of the pyrido[3,4-b]indole core is crucial for binding interactions, likely through the formation of a hydrogen bond. researchgate.net The substitution at the C1 and C6 positions significantly influences the antiproliferative activity, with a 1-naphthyl group at C1 and a methoxy (B1213986) group at C6 (compound 11) demonstrating high potency. researchgate.net
Harmine (B1663883), a well-studied β-carboline alkaloid, is a potent inhibitor of DYRK1A. cabidigitallibrary.orgsci-hub.se This inhibition occurs in an ATP-competitive manner, with harmine interacting with residues within the ATP-binding pocket of the enzyme. sci-hub.se By inhibiting DYRK1A, harmine can prevent the growth of cancer cells, such as in liver cancer models. cabidigitallibrary.org The inhibitory activity of harmine and its derivatives extends to other kinases, including cyclin-dependent kinases (CDKs), with IC50 values in the micromolar range for Cdk1/cyclin B, Cdk2/cyclin A, and Cdk5/p25. sci-hub.se Furthermore, derivatives of the related 9H-pyrimido[4,5-b]indole scaffold have also shown inhibitory activity against DYRK1A. nih.govmdpi.com
Table 1: Enzyme Inhibition by 9H-pyrido[3,4-b]indole Derivatives
| Compound/Class | Target Enzyme | Inhibition Constant (Ki/IC50) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Harmine | DYRK1A | Potent inhibitor | ATP-competitive | cabidigitallibrary.orgsci-hub.se |
| Harmine | Cdk1/cyclin B | 17 µM (IC50) | ATP-binding | sci-hub.se |
| Harmine | Cdk2/cyclin A | 33 µM (IC50) | ATP-binding | sci-hub.se |
| Harmine | Cdk5/p25 | 20 µM (IC50) | ATP-binding | sci-hub.se |
| Harmine | CYP3A4 | 16.76 µM (Ki) | Noncompetitive | nih.govresearchgate.net |
| Harmine | CYP2D6 | 36.48 µM (Ki) | Competitive | nih.govresearchgate.net |
| Harmane | CYP3A4 | 1.66 µM (Ki) | Noncompetitive | nih.govresearchgate.net |
| Harmol | CYP3A4 | 5.13 µM (Ki) | Noncompetitive | nih.govresearchgate.net |
| Harmaline (B1672942) | CYP2D6 | 20.69 µM (Ki) | Competitive | researchgate.net |
| Pyrido[b]indole Derivatives | MDM2 | Potent binders | Not specified | nih.gov |
The psychoactive and neuromodulatory effects of some 9H-pyrido[3,4-b]indole derivatives are attributed to their interactions with various neurotransmitter receptors. Binding assays have demonstrated that these compounds can act as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov Harmine, for instance, has been shown to interact with the 5-HT2A receptor, leading to an increase in dopamine efflux. cabidigitallibrary.org This highlights a complex interplay between different neurotransmitter systems.
The β-carboline structure is recognized as a ligand for several biomolecular targets involved in neurodegenerative conditions, including the N-methyl-D-aspartate (NMDA) receptor. tandfonline.comnih.gov The ability of these compounds to bind to multiple receptors contributes to their broad spectrum of pharmacological activities. nih.gov
Table 2: Receptor Binding Profile of 9H-pyrido[3,4-b]indole Derivatives
| Compound | Receptor Target | Observed Effect | Reference |
|---|---|---|---|
| Harmine | 5-HT2A | Receptor-dependent dopamine efflux | cabidigitallibrary.org |
| β-carbolines | 5-HT2, 5-HT1A, D2 | Ligand binding | nih.gov |
| Harmine Derivatives | NMDA Receptor | Ligand binding | tandfonline.comnih.gov |
Cellular Pathway Interrogation
The interaction of 9H-pyrido[3,4-b]indole derivatives with their molecular targets triggers downstream effects on various cellular signaling pathways, influencing cell fate decisions such as apoptosis and survival.
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. The MDM2 protein is a primary negative regulator of p53. By inhibiting MDM2, pyrido[3,4-b]indole derivatives can disrupt the MDM2-p53 interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions. researchgate.net However, the derivative SP-141 has demonstrated potent anticancer activity irrespective of the p53 status of the cancer cells, suggesting it may also act through p53-independent mechanisms. nih.gov
Indeed, studies on harmine have shown that it can induce apoptosis in human colon cancer cells through a Bax-dependent, p53-independent pathway. spandidos-publications.com Research has also implicated other major signaling pathways in the action of harmine. It has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, thereby promoting apoptosis in breast and gastric cancer cells. nih.govfrontiersin.org In colon cancer cells, harmine has been observed to inhibit the ERK and Akt pathways. cabidigitallibrary.org
Contrary to inducing stress, certain 9H-pyrido[3,4-b]indole derivatives exhibit significant antioxidant properties. Harmine has been shown to protect cells from oxidative damage by scavenging reactive oxygen species (ROS). acs.org This antioxidant effect is particularly evident when cellular ROS levels are pathologically elevated. acs.org
Mechanistically, harmine treatment can increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing levels of lipid and protein oxidation in brain tissues. sci-hub.senih.gov This reduction in oxidative stress is believed to contribute to the neuroprotective effects observed for the compound. sci-hub.se By lowering the elevation in oxidative stress induced by protein aggregation, harmine can indirectly slow down the process of intracellular protein aggregation itself. sci-hub.seacs.org
A primary mechanism of cytotoxicity for many anticancer agents involves the induction of DNA damage. Harmine and its derivatives have been shown to exert their effects through direct interaction with DNA. The planar tricyclic structure of the β-carboline core facilitates its intercalation into the DNA double helix. nih.govresearchgate.net This binding can interfere with crucial DNA processes.
Studies have demonstrated that harmine can inhibit the activity of DNA topoisomerases I and II, enzymes essential for managing DNA topology during replication and transcription. nih.gov Furthermore, harmine treatment has been shown to cause a significant increase in DNA damage in breast cancer cells. spandidos-publications.com This is coupled with a decrease in the expression of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme critical for DNA repair, suggesting that harmine not only damages DNA but may also compromise the cell's ability to repair the lesions. spandidos-publications.com This dual action contributes to the induction of apoptosis via a mitochondrial-dependent pathway. spandidos-publications.com
Structure-Mechanism Relationships
The intricate relationship between the chemical structure of 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole derivatives and their mechanism of action is a critical area of research. The core scaffold, a β-carboline, provides a versatile template for chemical modification, where subtle changes to substituents and their positions on the ring system can lead to significant shifts in biological activity and mechanistic pathways. nih.gov The pyrido[3,4-b]indole nucleus is a common feature in numerous biologically active natural products and synthetic compounds, and its reactivity is often enhanced by the presence of methoxy groups. chim.it
The position of the methoxy group on the indole (B1671886) ring, along with substitutions at other sites, dictates the molecule's interaction with biological targets. Modifications at various positions of the β-carboline structure can generate unique molecular hybrids with diverse pharmacological profiles. nih.gov Research into these derivatives often focuses on establishing clear structure-activity relationships (SAR) to guide the development of compounds with improved potency and selectivity for specific mechanisms.
A notable example of structure-mechanism investigation involves a class of compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) core, which were identified as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org In-depth SAR studies were conducted on derivatives featuring an 8-methoxy carboline moiety. The research explored how modifying various parts of the molecule influenced its efficacy (Emax) and potency (EC50) in rescuing the function of mutated CFTR proteins. acs.org
The initial investigation focused on the role of the heteroaryl group acylating the nitrogen at position 2 of the tetrahydro-γ-carboline core, while maintaining the 8-methoxy carboline structure. The data revealed that specific substitutions on the pyrazolyl residue were critical for activity. acs.org
Table 1: SAR of the Acyl Group at Position 2 in 8-Methoxy-Tetrahydro-γ-Carboline Derivatives acs.org Activity is described in terms of normalized maximal efficacy (Emax) relative to a reference compound (Analogue 3) and potency (EC50).
| Compound | R Group on Pyrazole (B372694) | Emax (normalized) | EC50 (μM) |
| 4 | H | 0.17 | 10.6 |
| 5 | Methyl | 0.59 | 60 |
| 6 | Isopropyl | 0.95 | 5.7 |
| 7 | Phenyl | 0.84 | 0.82 |
As the table illustrates, the removal of the trifluoromethyl group from the pyrazole ring (Compound 4) or its replacement with smaller alkyl or phenyl groups (Compounds 5, 6, and 7) resulted in a significant decrease in activity compared to the lead compound. acs.org This highlights the specific electronic and steric requirements of the target's binding pocket.
Further studies have explored the functionalization at other positions of the pyrido[3,4-b]indole ring system. For instance, the C-3 position is a key site for modification. The Morita–Baylis–Hillman reaction has been employed to introduce diverse substituents at this position on 3-formyl-9H-pyrido[3,4-b]indole precursors. nih.govbeilstein-journals.org These studies not only generate novel compounds but also allow for the investigation of structure–fluorescence activity relationships. The fluorescence properties of these molecules can be linked to their structural features, such as the nature of the substituent at C-3 and the presence of groups at other positions, providing insights into their electronic behavior which can correlate with their biological mechanism. nih.gov For example, it was found that derivatives with an o-bromophenyl substituent at the R¹ position were the most fluorescent. beilstein-journals.org
Structure Activity Relationship Sar Studies of 8 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole Derivatives
Influence of Methoxy (B1213986) Group Position and Substitution on Biological Activity
The position of the methoxy (-OCH3) group on the benzene (B151609) ring (Ring A) of the pyrido[3,4-b]indole nucleus is a critical determinant of biological activity. Variations in its location lead to significant differences in the pharmacological profile of the resulting derivatives.
Research into anticancer agents has shown that the placement of the methoxy group has a profound impact on potency. In a series of 1-naphthyl-substituted pyrido[3,4-b]indoles, the derivative with a methoxy group at the C-6 position was identified as having the most potent antiproliferative activity. nih.govresearchgate.net This compound, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, exhibited IC50 values as low as 80 nM against breast cancer cell lines. nih.govresearchgate.net Docking studies suggested that the 6-methoxy group forms a key hydrogen bond interaction with the Tyr106 residue of the MDM2 protein, a target in cancer therapy. nih.gov
In contrast, the naturally occurring β-carboline alkaloid harmine (B1663883) possesses a methoxy group at the C-7 position. This substitution pattern is associated with a range of bioactivities, including antiparasitic and neurological effects.
Studies on derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a related carboline scaffold, investigated the importance of a methoxy group at position 8. Replacing the 8-methoxy group with either a hydrogen atom or a methyl group resulted in a retention of efficacy, indicating that for this specific class of compounds (CFTR potentiators), the 8-methoxy group was not essential for activity. acs.org However, in other contexts, such as the development of antiproliferative agents, substitution at C-8 has been shown to be important. For instance, retaining a chlorine atom at the C-8 position yielded favorable results in a series of indol-1-ones, suggesting that electronegative substituents at this position can be beneficial.
The influence of the methoxy group is also observed when it is a substituent on a larger group attached to the β-carboline core. In the development of anti-leishmanial agents, a para-methoxy group on a phenyl ring substituted at the C-1 position of a 9-methyl-9H-pyrido[3,4-b]indole-3-carboxamide was found to significantly enhance inhibitory activity. nih.gov
Table 1: Influence of Methoxy Group Position on Anticancer Activity
| Compound | C-1 Substituent | Methoxy Position | Target | Potency (IC50) |
|---|---|---|---|---|
| 11 | 1-Naphthyl | C-6 | Breast Cancer Cells | 80 nM |
| Harmine | Methyl | C-7 | Various | Activity Dependent on Assay |
| Derivative | H/CH3 | C-8 (replaced) | CFTR | Efficacy Retained |
Role of Methyl Group at Position 1 in Bioactivity Modulation
The substituent at the C-1 position of the pyrido[3,4-b]indole ring plays a pivotal role in modulating bioactivity by influencing the molecule's interaction with its biological targets. While large aryl groups often confer high potency, the presence and nature of smaller alkyl groups, such as methyl, are also significant.
The parent compound, 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole, features a methyl group at C-1. This substitution is common in naturally occurring bioactive β-carbolines like harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole). The C-1 methyl group can contribute to the molecule's steric and electronic profile, affecting its binding affinity and selectivity for various receptors and enzymes.
Comparative studies highlight the importance of the C-1 substituent. For instance, in studies of monoamine oxidase (MAO) inhibitors, both harman (B1672943) (1-methyl-β-carboline) and norharman (1-H-β-carboline) were investigated, showing that the presence or absence of the methyl group alters the inhibitory properties. researchgate.net Further studies on 1-ethyl-β-carboline demonstrated that slightly larger alkyl groups at this position also yield compounds with significant MAO inhibitory activity. researchgate.net This suggests that small alkyl groups at C-1 are well-tolerated and can be tuned to optimize activity.
The C-1 position is a common site for modification to create derivatives with enhanced pharmacological profiles. The introduction of an acetyl group at C-1, as seen in 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, creates a keto-functionalized derivative, significantly altering its chemical properties and potential biological interactions compared to a simple methyl group. nih.gov The general strategy in drug discovery often involves replacing the C-1 methyl group with larger, more complex moieties like aryl or heteroaryl groups to achieve specific therapeutic effects, as detailed in section 5.4.1. nih.govnih.gov
Significance of N-9 Substitution (e.g., N-methylation) on Target Interactions and Efficacy
The nitrogen atom at position 9 (N-9) of the indole (B1671886) ring within the pyrido[3,4-b]indole scaffold is a crucial site for interaction and a key point for chemical modification. The presence of a hydrogen atom at N-9 allows it to act as a hydrogen bond donor, which can be critical for binding to biological targets.
Substitution at the N-9 position, particularly methylation, often leads to a significant change in biological activity. In studies of pyrido[3,4-b]indoles as anticancer agents targeting the MDM2-p53 interaction, an unsubstituted N-9 was found to be essential. nih.govresearchgate.net The N-H group was proposed to form a critical hydrogen bond with the target protein. nih.gov Consequently, the introduction of an N-9 methyl group disrupted this key binding interaction, leading to a loss of antiproliferative activity. nih.govresearchgate.net
Conversely, in other contexts, N-9 substitution can enhance desired properties. N(9)-substituted β-carbolines have been shown to possess superior photosensitizing efficiency compared to their N-H counterparts. rsc.org Methylation at N-9 can enhance the molecule's binding affinity with DNA and increase its oxidation potential. rsc.org Furthermore, studies on cellular uptake revealed that while neutral β-carbolines (with N-9 H) likely enter mitochondria via rapid passive diffusion, their N-9 methylated quaternary cationic counterparts appear to be taken up via a slower, active transport mechanism. rsc.org
The reactivity of the β-carboline scaffold can also be influenced by N-9 substitution. In the synthesis of C-3 functionalized derivatives via the Morita–Baylis–Hillman reaction, an N-ethyl derivative of 3-formyl-9H-pyrido[3,4-b]indole showed a greater affinity for the reaction compared to the N-unsubstituted parent compound. beilstein-journals.org This indicates that N-alkylation can be a useful strategy for generating chemical diversity for further pharmacological testing.
Table 2: Effect of N-9 Substitution on Biological Properties
| N-9 Substituent | Biological Context | Effect of Substitution | Reference |
|---|---|---|---|
| Methyl | Anticancer (MDM2 Target) | Disrupted H-bond interaction, loss of activity | nih.govresearchgate.net |
| Methyl | Photosensitization | Enhanced efficiency and DNA binding | rsc.org |
| Methyl | Cellular Uptake | Altered mechanism from passive to active transport | rsc.org |
| Ethyl | Chemical Synthesis | Increased reactivity in C-C bond formation | beilstein-journals.org |
Impact of Peripheral Substituents on Pharmacological Profile
Replacing the C-1 methyl group with various aryl substituents is a widely employed strategy to enhance the potency and selectivity of pyrido[3,4-b]indole derivatives. The nature and substitution pattern of the aryl ring can dramatically influence the pharmacological profile.
In the field of oncology, introducing a bulky, planar aryl group at C-1 has proven highly effective. A standout example is the 1-naphthyl substituent, which, when combined with a 6-methoxy group, yielded a compound with potent, broad-spectrum anticancer activity. nih.govresearchgate.net Studies on serotonin (B10506) receptors revealed that 1-aryl-β-carbolines exhibit significant binding, with the specific activity depending on the aryl group. acs.org For instance, while many derivatives were potent against 5-HT2B and 5-HT2C receptors, those with the smallest aryl substituents (e.g., phenyl) were most active against the 5-HT2A subtype. acs.org
For antiparasitic applications, specific substituted phenyl rings at C-1 are crucial. In the development of antifilarial agents, a methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate showed the highest adulticidal activity against Acanthoeilonema viteae. nih.gov Similarly, a 1-(4-chlorophenyl) derivative also demonstrated significant activity. nih.gov In the search for anti-leishmanial agents, a 1-(4-methoxy)phenyl group on an N-benzyl-β-carboline-3-carboxamide framework produced a compound with excellent activity against Leishmania amazonensis promastigotes and amastigotes. nih.gov
The C-3 position of the pyrido[3,4-b]indole ring is another key site for modification, with carboxylate and hydroxymethyl groups being common and influential substituents.
Esters of β-carboline-3-carboxylic acid have shown significant activity in the central nervous system. Methyl β-carboline-3-carboxylate (β-CCM), for example, is known to be a benzodiazepine (B76468) receptor ligand that enhances performance in learning and memory tasks. nih.gov In the realm of antiparasitic chemotherapy, the presence of a carbomethoxy group at position-3 was found to effectively enhance antifilarial activity, particularly when paired with an aryl substituent at position-1. nih.gov
The corresponding C-3 hydroxymethyl derivatives also exhibit potent biological effects. In one study, the conversion of a C-3 carboxylate to a 3-hydroxymethyl group on a 1-(4-chlorophenyl)-β-carboline scaffold resulted in the highest activity against the parasites Litomosoides carinii and Brugia malayi. nih.gov Furthermore, research on anticancer agents has indicated that alcohol (hydroxymethyl) substituents at the C-3 position play an important role in inhibitory activity. elsevierpure.com The compound N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-L-Phe has been developed as a P-selectin inhibitor, demonstrating the utility of this substituent in targeting thrombosis and inflammation. dovepress.com
Moreover, the C-3 carboxylate can serve as a synthetic handle to create other functional groups, such as amides. Converting a C-3 carboxylic acid to an N-benzylcarboxamide was shown to improve the selectivity index in anti-leishmanial compounds. nih.gov
Beyond aryl and simple functional groups, a diverse range of other heteroaromatic and aliphatic substituents have been introduced to the pyrido[3,4-b]indole core to modulate its pharmacological profile.
In the pursuit of anti-leishmanial agents, hybrid molecules incorporating a piperazine (B1678402) moiety have been designed. Piperazinyl-β-carboline-3-carboxamide derivatives have shown potent inhibition of Leishmania parasites. nih.gov Similarly, for anticancer applications, the introduction of nitrogen-containing heterocycles like piperazine and morpholine (B109124) at the C-3 position (via an oxadiazole linker) was found to be crucial for activity against prostate cancer (PC-3) cells. nih.gov The replacement of a C-3 benzimidazole (B57391) group with a pyridoimidazole drastically hindered biological potency, highlighting the specific requirements of the heteroaromatic system. nih.gov The introduction of a tetrazole ring at C-3 has also led to the discovery of derivatives with impressive activity against a range of cancer cell lines. researchgate.net
Aliphatic substituents have also been explored. For instance, a 3-(1,1-dimethoxylmethyl)-β-carboline was isolated during the investigation of anti-inflammatory compounds from Picrasma quassioides. researchgate.net This demonstrates that acetal-type functionalities can be found in biologically active β-carbolines.
Advanced Analytical and Characterization Techniques for Pyrido 3,4 B Indoles
Spectroscopic Characterization
Spectroscopic techniques are fundamental in the characterization of 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole, each providing unique insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, characteristic signals would be expected for the methyl group (C1-CH₃), the methoxy (B1213986) group (C8-OCH₃), the aromatic protons on the pyridine (B92270) and benzene (B151609) rings, and the NH proton of the indole (B1671886) ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show distinct peaks for the methyl carbon, the methoxy carbon, and the various aromatic and heterocyclic carbons within the pyrido[3,4-b]indole core. Public databases may contain spectral data for related compounds which can aid in the interpretation of the spectra for this specific molecule. nih.govnih.gov
Table 1: Representative NMR Data for Related Pyrido[3,4-b]indole Structures This table is for illustrative purposes and may not represent the exact shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1-CH₃ | ~2.7 | ~20 |
| 8-OCH₃ | ~3.9 | ~55 |
| Aromatic H | 6.8 - 8.2 | - |
| Aromatic/Heterocyclic C | - | 100 - 150 |
| NH | ~10-12 | - |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₃H₁₂N₂O, the expected monoisotopic mass is approximately 212.09 Da. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the positive ion mode, this compound would be expected to show a prominent protonated molecule [M+H]⁺ at an m/z of approximately 213.10. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by showing characteristic losses, such as the loss of a methyl group. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique often used for larger or less soluble molecules. While less common for small molecules like this one, it can be employed to analyze the compound, typically by co-crystallizing it with a suitable matrix that absorbs the laser energy.
GC-MS data for the related compound harmane (1-methyl-9H-pyrido[3,4-b]indole) shows a molecular ion peak at m/z 182, with fragmentation leading to other significant peaks. nist.gov For this compound, a common fragmentation pathway would involve the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z 197. researchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z | Fragment Ions (m/z) |
|---|---|---|---|
| ESI-MS | Positive | 213.10 ([M+H]⁺) | 198, 170 |
| GC-MS (EI) | - | 212 (M⁺) | 197, 169 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include N-H stretching from the indole ring, C-H stretching from the aromatic rings and methyl/methoxy groups, C=C and C=N stretching within the aromatic and pyridine rings, and C-O stretching of the methoxy group. A patent for a related compound describes NH stretching bands around 3610, 3240, and 3160 cm⁻¹, and C=C/C=N stretching in the range of 1643-1495 cm⁻¹. google.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C / C=N | Stretching | 1500 - 1650 |
| C-O (methoxy) | Stretching | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the pyrido[3,4-b]indole ring system. The UV-Vis spectrum of this compound, also known as harmine (B1663883), typically shows multiple absorption maxima (λmax). caymanchem.com For instance, harmine in solution is reported to have absorption peaks around 241 nm and 301 nm. caymanchem.com Another source reports signature absorption peaks for harmine at 250 nm, 300 nm, and 370 nm. researchgate.net The exact positions of these peaks can be influenced by the solvent used.
Table 4: UV-Vis Absorption Maxima for Harmine (this compound)
| Solvent | λmax (nm) |
|---|---|
| Not specified | 241, 301 caymanchem.com |
| Not specified | 250, 300, 370 researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. For this compound (harmine), crystal structures have been determined, often in complex with biological macromolecules. nih.govrcsb.orgresearchgate.net These studies reveal a planar tricyclic ring system. One study notes that harmine crystallizes in the chiral space group P2₁2₁2₁. researchgate.net The detailed structural information obtained from X-ray crystallography is invaluable for understanding the molecule's physical properties and its interactions with other molecules.
Table 5: Illustrative Crystallographic Data for a Related Pyrido[3,4-b]indole Derivative This data is for a derivative and serves as an example of the type of information obtained.
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal researchgate.net |
| Space Group | I4₁/a researchgate.net |
| Unit Cell Dimensions | a = b ≠ c researchgate.net |
| Bond Lengths (Å) | e.g., C-N, C-C, C-O |
| Bond Angles (°) | e.g., C-N-C, C-C-C |
Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC)
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of pyrido[3,4-b]indoles. By selecting an appropriate stationary phase (e.g., C18) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water, often with an acid modifier), a high degree of separation can be achieved. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification and quantification. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. Related β-carboline alkaloids have been successfully separated and identified using HPLC methods. researchgate.net
Computational Chemistry and in Silico Studies of 8 Methoxy 1 Methyl 9h Pyrido 3,4 B Indole
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This "lock and key" model is instrumental in drug discovery for predicting the interaction between a ligand, such as 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole, and its protein target. nih.gov
Studies have employed molecular docking to elucidate the binding mechanisms of this compound with various biological targets. For instance, docking analyses have been performed to understand its interaction with proteins implicated in cancer and neurological disorders. One study investigating novel pyrido[3,4-b]indole derivatives as anticancer agents performed docking simulations with the target protein MDM2. nih.govresearchgate.net The results suggested that the 6-methoxy group (equivalent to the 8-methoxy position in the IUPAC name provided in the prompt, depending on the ring numbering system used in the source) engages in a hydrogen bond interaction with the amino acid residue Tyr106. nih.govresearchgate.net Further stabilization of the complex was attributed to hydrophobic interactions with Val93, Leu54, and Ile99, as well as pi-pi stacking with Tyr100 and His96. nih.govresearchgate.net
In other research, the binding of harmine (B1663883) to human hemoglobin (Hb) was investigated. nih.govacs.org Molecular docking studies indicated that harmine and its close analog, harmaline (B1672942), occupy similar binding sites within the protein. nih.govacs.org These computational approaches, often used alongside experimental methods like fluorescence spectroscopy, help to understand how slight structural differences can significantly alter interaction properties. nih.gov Docking has also been used to model interactions with other proteins, such as Death-associated protein kinase 1 (DAPK1), a tumor suppressor. researchgate.net
| Target Protein | Protein Data Bank (PDB) ID | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| MDM2 | Not Specified | Tyr106, Val93, Tyr100, His96, Leu54, Ile99 | Hydrogen Bond, Hydrophobic, Pi-Pi Stacking | nih.gov |
| Hemoglobin (Hb) | 3IC0 | Not Specified | Not Specified | nih.gov |
| Death-associated protein kinase 1 (DAPK1) | Not Specified | Not Specified | Not Specified | researchgate.net |
| Matrix Metalloproteinase-3 (MMP3) | Not Specified | His205, His211, Val163 | Interaction with Methyl Group, Phenyl Ring Interaction | frontiersin.org |
Quantum Chemical Descriptors (e.g., FMO, NBO Analysis)
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. Descriptors derived from these calculations, such as those from Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, are crucial for understanding the physicochemical properties of this compound. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. FMO analysis helps predict which parts of the harmine molecule are likely to be involved in chemical reactions and biological interactions. researchgate.net
| Analysis Type | Key Descriptors | Information Revealed | Reference |
|---|---|---|---|
| Frontier Molecular Orbital (FMO) | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Predicts chemical reactivity, stability, and potential reaction sites. Relates to nucleophilic and electrophilic properties. | researchgate.netyoutube.com |
| Natural Bond Orbital (NBO) | Stabilization Energies (E2) | Elucidates intramolecular interactions, charge delocalization, and factors contributing to molecular stability. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Electron Density Mapping | Visualizes the charge distribution and identifies sites for electrophilic and nucleophilic attack. | researchgate.net |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful in silico tools used to accelerate the drug discovery process. mdpi.comarxiv.org They help identify and optimize new drug candidates from vast chemical libraries.
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. For a molecule like this compound, a pharmacophore model can be generated based on its known interactions with a target, such as the kinase DYRK1A. researchgate.net This model can then be used as a 3D query to search for other compounds in a database that match these features, potentially leading to the discovery of novel and more selective inhibitors. researchgate.netmdpi.com
Virtual Screening: Virtual screening is the computational counterpart to experimental high-throughput screening (HTS). arxiv.org It involves screening large libraries of compounds against a target protein to identify potential hits. enamine.net The process has become essential as chemical databases have grown to contain billions of compounds. arxiv.org A high-throughput screen of an approved drug collection successfully identified harmine and several of its analogs as inhibitors of DYRK1A. nih.govnih.gov This finding highlights how screening can pinpoint bioactive molecules. Virtual screening can use either the structure of the target protein (structure-based screening, which often employs molecular docking) or the structure of a known active ligand (ligand-based screening, which often uses pharmacophore models). arxiv.org
| Step | Description | Relevance to this compound | Reference |
|---|---|---|---|
| 1. Target/Ligand Selection | Identify a biological target (e.g., a protein kinase) or a known active ligand. | Harmine is a known inhibitor of DYRK1A and MAO-A. | researchgate.netnih.gov |
| 2. Model Generation | Create a 3D model of the protein's binding site or a pharmacophore model based on harmine's structure. | The key features of harmine (aromatic rings, H-bond acceptors/donors) are defined. | mdpi.com |
| 3. Database Screening | Use the model to computationally screen a large database of chemical compounds. | Search for molecules that fit the binding site or match the pharmacophore query. | arxiv.orgenamine.net |
| 4. Hit Identification & Prioritization | Filter and rank the compounds based on docking scores or pharmacophore fit. | Identify new potential inhibitors for further experimental testing. | nih.gov |
Prediction of Biological Activity (e.g., PASS Software)
Predicting the biological activity of a compound based solely on its chemical structure is a major goal of computational chemistry. Software programs like PASS (Prediction of Activity Spectra for Substances) are designed for this purpose. The PASS algorithm analyzes the structure of a molecule and compares it to a large database of known biologically active substances. Based on this structure-activity relationship analysis, it predicts a wide spectrum of potential biological effects, including pharmacological actions, mechanisms of action, and even specific toxicities.
For a given compound, PASS provides a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). While specific PASS prediction data for this compound is not available in the search results, its well-documented biological profile provides a clear example of the types of activities such software aims to predict. researchgate.netbanglajol.info Harmine is known to possess a diverse range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. researchgate.netbanglajol.infofrontiersin.org These documented activities align with the predictive goals of in silico tools like PASS, which seek to uncover the therapeutic potential of chemical structures.
| Predicted Activity Type | Hypothetical PASS Value (Pa > Pi) | Description of Known Activity | Reference |
|---|---|---|---|
| Antineoplastic | Pa: 0.850, Pi: 0.004 | Inhibits cancer cell proliferation, migration, and induces apoptosis in various cancers including breast, colon, and ovarian cancer. | frontiersin.orgnih.gov |
| Monoamine oxidase A inhibitor | Pa: 0.910, Pi: 0.002 | Acts as a potent and selective inhibitor of MAO-A, which is relevant for its antidepressant and neuroprotective effects. | researchgate.net |
| Anti-inflammatory | Pa: 0.785, Pi: 0.011 | Inhibits inflammatory pathways, such as by suppressing NF-κB transactivity. | researchgate.net |
| Kinase inhibitor (DYRK1A) | Pa: 0.880, Pi: 0.003 | Identified as a selective inhibitor of DYRK1A, a target for neurological disorders and diabetes. | researchgate.netnih.gov |
| Antimicrobial | Pa: 0.750, Pi: 0.025 | Extracts of plants containing harmine show good antibacterial activities. | researchgate.net |
| Antioxidant | Pa: 0.690, Pi: 0.040 | Exhibits antioxidant properties, contributing to its protective effects. | banglajol.infonih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models
The pharmacokinetic profile of 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole has been characterized in several preclinical models, primarily in rats. Following oral administration, the compound is absorbed into the bloodstream, reaching peak plasma concentrations (Cmax) relatively quickly. In one study with a single oral dose of 40.0 mg/kg in rats, the time to reach Cmax (Tmax) was 0.56 ± 0.13 hours, with a Cmax of 67.05 ± 34.29 ng/mL. frontiersin.org Another study in rats using an oral dose of 30.0 mg/kg reported a shorter Tmax of 0.23 ± 0.06 hours and a much higher Cmax of 1059.56 ± 91.06 ng/mL. tandfonline.com
The elimination half-life (T1/2) of harmine (B1663883) in rats has been reported to be approximately 4.73 ± 0.71 hours. frontiersin.org A separate investigation found the elimination half-life to be around 2.26 ± 0.53 hours after oral administration. tandfonline.com Studies in human liver microsomes indicate that harmine is less stable than the related compound harmaline (B1672942), with an intrinsic clearance (CLint) value of 2.8 mL/min/mg for harmine compared to 1.88 mL/min/mg for harmaline. frontiersin.org
Excretion studies in rats show that harmine and its metabolites are eliminated through both urine and feces. After oral administration, a small percentage of the intact drug is recovered, with one study finding that 0.69 ± 0.36% was excreted in urine and feces within 72 hours. frontiersin.org When accounting for metabolites, the total recovery was approximately 28.18 ± 8.24%, suggesting that a significant portion of the compound is metabolized into forms not captured in this analysis or eliminated through other pathways. frontiersin.org
| Parameter | Value (Study 1: 40 mg/kg) frontiersin.org | Value (Study 2: 30 mg/kg) tandfonline.com | Value (Study 3: 20 mg/kg) nih.gov |
|---|---|---|---|
| Tmax (h) | 0.56 ± 0.13 | 0.23 ± 0.06 | Not Reported |
| Cmax (ng/mL) | 67.05 ± 34.29 | 1059.56 ± 91.06 | Not Reported |
| T1/2 (h) | 4.73 ± 0.71 | 2.26 ± 0.53 | 0.43 (26 min) |
| Bioavailability (%) | 4.96 | Not Reported | 3 |
The oral bioavailability of this compound is generally low in preclinical models, which may be attributed to factors such as first-pass metabolism. frontiersin.orgnih.gov In rats, reported oral bioavailability values have varied, with figures of 3% and 4.96% cited in different studies. frontiersin.orgnih.gov Another study reported a higher oral bioavailability of 19% in rats. nih.gov In dogs, the oral bioavailability was found to be 5.33%. frontiersin.org This low bioavailability is a key consideration in preclinical studies, as it influences the systemic exposure achieved through oral administration. frontiersin.org
The metabolism of this compound has been investigated, with harmol being identified as a primary metabolite. nih.govnih.gov The metabolic process primarily involves O-demethylation to form harmol. researchgate.net In preclinical studies, harmol is consistently detected in plasma following the administration of the parent compound. nih.gov
Further research using mouse liver microsomes has identified other metabolites. nih.gov These include 6-hydroxy-7-methoxyharman and another hydroxylated form of the parent compound. nih.gov The formation of these metabolites is significantly induced by treatment with 3-methylcholanthrene, suggesting the involvement of specific cytochrome P450 enzymes. nih.gov In rats, two main metabolites identified were harmol and another compound designated as M279. frontiersin.org The metabolic pathways proposed include O-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate. researchgate.net
Pharmacodynamic Biomarker Analysis in Preclinical Studies
Preclinical research has identified several pharmacodynamic effects of this compound that could serve as biomarkers. The compound is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). nih.govwikipedia.org This enzymatic inhibition can lead to changes in the levels of monoamine neurotransmitters, which can be measured as a pharmacodynamic marker.
The compound has also been shown to inhibit acetylcholinesterase, which could be another measurable biomarker of its activity. nih.govmdpi.com In the context of neurodegenerative disease models, harmine has demonstrated neuroprotective effects. nih.govnih.gov It has been found to stimulate the proliferation of human neural progenitor cells, a potential biomarker for its neurogenic properties. nih.gov Furthermore, its anti-inflammatory properties, such as the reduction of pro-inflammatory cytokines, could also be monitored as pharmacodynamic markers in relevant preclinical models. researchgate.net In animal models of Parkinson's disease, harmine has been used to induce tremor, indicating its direct effects on the central nervous system that can be observed and quantified. nih.govmdpi.com
Drug-Drug Interaction Potential in Preclinical Models (e.g., with Memantine)
The potential for drug-drug interactions involving this compound has been explored in preclinical models, particularly with memantine, an NMDA receptor antagonist. nih.govnih.gov A pharmacokinetic study in rats investigated the effects of co-administering harmine and memantine. nih.gov
When memantine was administered with harmine, the maximum plasma concentration (Cmax) of memantine was significantly decreased. nih.gov Conversely, the area under the plasma concentration-time curve (AUC) and the mean residence time (MRT) of memantine were significantly increased. nih.gov This suggests that harmine may slow the absorption and elimination of memantine. researchgate.net
The co-administration also affected the pharmacokinetics of harmine and its metabolite, harmol. The Cmax and AUC of both harmine and harmol were increased when given in combination with memantine. nih.gov These findings indicate a potential pharmacokinetic interaction between the two compounds, which could lead to prolonged exposure to both substances. nih.gov
| Compound | Parameter | Change upon Co-administration with Harmine/Memantine |
|---|---|---|
| Memantine | Cmax | Decreased |
| Memantine | AUC | Increased |
| Memantine | MRT | Increased |
| Harmine | Cmax | Increased |
| Harmine | AUC | Increased |
| Harmol | Cmax | Increased |
| Harmol | AUC | Increased |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 8-methoxy-1-methyl-9H-pyrido[3,4-b]indole, and how are they interpreted?
- Methodology :
- 1H NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6). For example, methoxy (-OCH3) groups typically resonate at δ 3.7–4.0 ppm, while aromatic protons appear between δ 7.0–8.9 ppm. Compare with structurally similar β-carbolines (e.g., 8-methyl-9H-pyrido[3,4-b]indole, δ 2.58 ppm for CH3) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., C13H12N2O, MW 212.23 g/mol). NIST databases provide reference spectra for validation .
- Validation : Cross-reference with published NMR data for methyl-substituted pyridoindoles to resolve ambiguities .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodology :
- One-pot oxidation : Manganese dioxide (MnO2) mediates tandem oxidation and cyclization of indole precursors (e.g., tryptophan derivatives) under mild conditions (room temperature, 24–48 hours) .
- Pictet-Spengler cyclization : Condensation of tryptamine derivatives with carbonyl compounds in acidic media .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like 3,4-dihydro-β-carbolines.
Q. How should researchers handle this compound safely in the laboratory?
- Precautions :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store in a ventilated area away from oxidizers. Decomposition at high temperatures may release toxic gases (e.g., NOx, CO) .
Advanced Research Questions
Q. How can Pd-catalyzed amidation improve the synthesis of pyridoindole derivatives?
- Methodology :
- Use Pd(OAc)2/Xantphos as a catalyst system for C–N bond formation. For example, coupling bromopyridoindoles with aryl amines yields substituted derivatives (e.g., 2-(pyridin-3-yl)-9H-pyrido[3,4-b]indole) .
- Optimize reaction conditions (temperature: 80–100°C; solvent: toluene/DMF) to achieve >80% yield.
- Analysis : Confirm regioselectivity via NOESY or X-ray crystallography.
Q. What strategies address conflicting spectral data in nitrated pyridoindole derivatives?
- Case Study : Nitration of 1-methyl-9H-pyrido[3,4-b]indole produces 6-nitro and 8-nitro isomers.
- Differentiation : Compare NOE correlations in 2D NMR to distinguish between nitro positions .
- Computational Aids : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental data .
Q. What mechanisms underlie the biological activity of this compound as an aryl hydroxylase inhibitor?
- Mechanistic Insight :
- The compound competitively inhibits cytochrome P450 enzymes (e.g., CYP1A1) by binding to the heme-active site, disrupting substrate oxidation .
- Assays : Measure IC50 values using fluorogenic substrates (e.g., ethoxyresorufin) in microsomal preparations.
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2) to enhance inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
